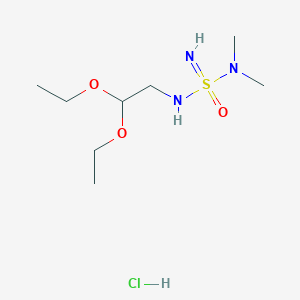

N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride

Descripción

N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine hydrochloride is a structurally complex compound characterized by a sulfonimidoyl group (a sulfur-containing moiety with an imino nitrogen) and diethoxy substituents on an ethanamine backbone.

Propiedades

IUPAC Name |

N-(dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3O3S.ClH/c1-5-13-8(14-6-2)7-10-15(9,12)11(3)4;/h8H,5-7H2,1-4H3,(H2,9,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUXLFIKYWALLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNS(=N)(=O)N(C)C)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride typically involves the reaction of dimethylamine with a sulfonimidoyl chloride derivative in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Dimethylamine+Sulfonimidoyl chloride→N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride

Industrial Production Methods

In industrial settings, the production of N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Análisis De Reacciones Químicas

Types of Reactions

N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonimidate derivatives.

Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.

Major Products Formed

Oxidation: Sulfonimidate derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted sulfonimidoyl compounds.

Aplicaciones Científicas De Investigación

N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonimidoyl groups into molecules.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and polymers.

Mecanismo De Acción

The mechanism of action of N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride involves the interaction of the sulfonimidoyl group with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is mediated through the formation of stable sulfonimidate adducts, which can alter the function of the target molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s distinct functional groups—dimethylaminosulfonimidoyl and diethoxy—differentiate it from other ethanamine derivatives. Below is a detailed analysis of its structural analogs and their properties:

Substituent Effects on Chemical Reactivity

Sulfonimidoyl vs. Sulfonyl/Sulfonamide Groups

- 2-(Ethylsulfonyl)ethanamine Hydrochloride (): The ethylsulfonyl group enhances electrophilicity and participates in nucleophilic substitution reactions.

- N,N-Dimethylaminothioacetamide (): The thioamide group shares sulfur-based reactivity but lacks the sulfonimidoyl’s nitrogen coordination sites, limiting its application in chelation or enzyme inhibition .

Diethoxy vs. Alkoxy/Methoxy Substituents

- 2-Ethoxy-N-methyl-1-ethanamine Hydrochloride (): Ethoxy groups improve lipid solubility compared to methoxy analogs, enhancing membrane permeability. The diethoxy configuration in the target compound may further stabilize the molecule through intramolecular hydrogen bonding .

Physicochemical Properties

| Property | Target Compound | 2-Ethoxy-N-methyl-1-ethanamine HCl () | 2-(Ethylsulfonyl)ethanamine HCl () |

|---|---|---|---|

| Solubility | High (polar solvents) | Moderate (ethanol/water) | Low (aprotic solvents) |

| LogP | ~0.5 (estimated) | ~0.8 | ~-1.2 |

| Hydrogen-Bond Donors | 2 (sulfonimidoyl NH, amine) | 1 (amine) | 1 (sulfonyl O) |

- Basicity: The dimethylamino group (pKa ~8–9) in the target compound contrasts with the weaker basicity of sulfonimidoyl nitrogen (pKa ~4–5), creating a zwitterionic structure at physiological pH. This dual charge state may enhance solubility and receptor binding .

Research Findings and Implications

- Synthetic Applications : The sulfonimidoyl group’s stability under acidic conditions (unlike sulfonamides) makes the target compound a candidate for catalysis or as a directing group in organic synthesis .

- Therapeutic Potential: Structural parallels to diphenhydramine () suggest possible CNS activity, but the diethoxy groups may reduce blood-brain barrier penetration compared to aromatic analogs .

- Environmental Impact : Diethoxy substituents may improve biodegradability compared to halogenated analogs (e.g., 2-(difluoromethoxy) derivatives in ), reducing ecological persistence .

Actividad Biológica

N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride is a compound whose biological activity has been the subject of various studies. This article will delve into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride

- Molecular Formula : C10H22ClN3O4S

- Molecular Weight : 307.81 g/mol

This compound features a sulfonimidoyl group linked to a diethoxyethanamine moiety, which contributes to its unique biological properties.

The biological activity of N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory pathways, thereby exerting anti-inflammatory effects.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties, effective against various bacterial strains.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in cellular models.

- Neuroprotective Properties : Preliminary data suggest potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine production | |

| Neuroprotective | Improved neuronal survival in vitro |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising for potential therapeutic applications.

Case Study 2: Anti-inflammatory Mechanism

In an in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in conditions like arthritis or other inflammatory diseases.

Case Study 3: Neuroprotection

Research conducted on neuronal cell lines exposed to oxidative stress revealed that treatment with N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride resulted in decreased cell death and enhanced cell viability compared to untreated controls. This positions the compound as a candidate for further exploration in neuroprotective therapies.

Q & A

Basic Research Questions

Q. What experimental strategies optimize the synthesis of N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride to improve yield and purity?

- Methodological Answer :

- Stepwise Functionalization : Begin with the sulfonimidoyl precursor and use controlled alkylation of 2,2-diethoxyethanamine under inert conditions to minimize side reactions.

- Purification : Employ gradient elution in High-Performance Liquid Chromatography (HPLC) to separate byproducts, particularly unreacted amines or sulfonimidoyl intermediates .

- Structural Validation : Confirm purity via H/C NMR spectroscopy, focusing on characteristic peaks for the dimethylaminosulfonimidoyl group (δ 2.8–3.2 ppm for N–CH) and diethoxy motifs (δ 1.2–1.4 ppm for CH groups) .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to map proton environments and heteronuclear correlation (HSQC/HMBC) to confirm connectivity. Infrared (IR) spectroscopy identifies sulfonimidoyl S=O/N–S stretches (~1150 cm and ~950 cm) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., S–N–C geometries) to validate stereoelectronic effects .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns, distinguishing isobaric impurities .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous systems?

- Methodological Answer :

- Solubility Profiling : Compare solubility in polar solvents (e.g., water, methanol) vs. nonpolar solvents. Hydrochloride salts typically exhibit enhanced aqueous solubility due to ionic dissociation, with pH-dependent stability (optimal pH 4–6) .

- Stability Testing : Conduct accelerated degradation studies under varying temperatures (25–40°C) and humidity (40–75% RH) to identify hydrolysis-prone motifs (e.g., diethoxy groups) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model sulfonimidoyl hyperconjugation and amine basicity. Basis sets like 6-31+G(d,p) capture polarization effects .

- Reactivity Maps : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfonimidoyl sulfur vs. ethoxy oxygens) .

- Transition-State Analysis : Simulate reaction pathways (e.g., SN2 substitution at the ethoxy group) using IRC (Intrinsic Reaction Coordinate) calculations .

Q. What mechanistic insights explain the compound’s reactivity in alkylation or substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ NMR to detect intermediates. For example, diethoxy group hydrolysis may generate reactive hemiacetal intermediates under acidic conditions .

- Isotopic Labeling : Use O-labeled water to trace hydrolysis pathways of ethoxy groups .

- Steric Effects : Molecular dynamics simulations quantify steric hindrance around the dimethylaminosulfonimidoyl group, influencing nucleophilic attack .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in pharmacological studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to sulfotransferases or amine receptors, focusing on sulfonimidoyl S–O···H–N hydrogen bonds and hydrophobic interactions with ethoxy chains .

- Fluorescence Quenching : Titrate the compound with target proteins (e.g., BSA) and measure Stern-Volmer constants to assess binding affinity .

- Mutagenesis : Engineer receptor mutants (e.g., cysteine-to-serine substitutions) to test sulfhydryl-dependent binding mechanisms .

Q. What protocols ensure safe handling and storage given its hygroscopic and reactive nature?

- Methodological Answer :

- Storage : Use desiccated, airtight containers under nitrogen to prevent hydrolysis. Store at 2–8°C for long-term stability .

- Waste Management : Neutralize acidic residues (e.g., HCl byproducts) with sodium bicarbonate before disposal .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. DFT results)?

- Methodological Answer :

- Error Analysis : Compare experimental bond lengths (from XRD) with DFT-optimized geometries. Discrepancies >0.05 Å suggest inadequate functional treatment of electron correlation .

- Solvent Modeling : Include implicit solvent models (e.g., PCM) in DFT to account for dielectric effects on NMR chemical shifts .

- Multi-Method Validation : Cross-validate results using ab initio (MP2) and semi-empirical (PM6) methods to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.